molecular formula C11H16N2O B7499767 N-(2-methylbutan-2-yl)pyridine-3-carboxamide

N-(2-methylbutan-2-yl)pyridine-3-carboxamide

Cat. No. B7499767
M. Wt: 192.26 g/mol
InChI Key: SCYRPAKNWCHPAW-UHFFFAOYSA-N
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Description

N-(2-methylbutan-2-yl)pyridine-3-carboxamide, also known as A-366, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. A-366 is a selective inhibitor of the protein arginine methyltransferase 5 (PRMT5), which is an enzyme that plays a crucial role in gene expression and protein function.

Mechanism of Action

N-(2-methylbutan-2-yl)pyridine-3-carboxamide is a selective inhibitor of PRMT5, which is an enzyme that catalyzes the methylation of arginine residues on proteins. This methylation plays a crucial role in the regulation of gene expression and protein function. By inhibiting PRMT5, N-(2-methylbutan-2-yl)pyridine-3-carboxamide disrupts the normal methylation patterns in cells, leading to changes in gene expression and protein function. This disruption ultimately leads to the inhibition of cancer cell growth and the suppression of inflammatory responses.
Biochemical and Physiological Effects:
N-(2-methylbutan-2-yl)pyridine-3-carboxamide has been shown to have several biochemical and physiological effects. It inhibits the methylation of arginine residues on proteins, leading to changes in gene expression and protein function. Additionally, N-(2-methylbutan-2-yl)pyridine-3-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. This induction of apoptosis is thought to be a result of the disruption of normal gene expression patterns in cancer cells. N-(2-methylbutan-2-yl)pyridine-3-carboxamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

N-(2-methylbutan-2-yl)pyridine-3-carboxamide has several advantages for lab experiments. It is a highly selective inhibitor of PRMT5, making it an ideal tool for studying the role of PRMT5 in cellular processes. Additionally, N-(2-methylbutan-2-yl)pyridine-3-carboxamide is a stable compound that can be easily synthesized in large quantities, making it readily available for scientific research. However, N-(2-methylbutan-2-yl)pyridine-3-carboxamide also has some limitations. It is a relatively new compound, and its long-term effects on cells and tissues are not yet fully understood. Additionally, N-(2-methylbutan-2-yl)pyridine-3-carboxamide has a relatively short half-life, which can make it difficult to study its effects over longer periods of time.

Future Directions

There are several future directions for research on N-(2-methylbutan-2-yl)pyridine-3-carboxamide. One area of focus is the development of more potent and selective inhibitors of PRMT5. Additionally, researchers are exploring the potential of N-(2-methylbutan-2-yl)pyridine-3-carboxamide as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Another area of research is the study of the long-term effects of N-(2-methylbutan-2-yl)pyridine-3-carboxamide on cells and tissues, as well as its potential for use in combination with other drugs. Overall, N-(2-methylbutan-2-yl)pyridine-3-carboxamide is a promising compound that has the potential to make significant contributions to the field of medicine.

Synthesis Methods

The synthesis of N-(2-methylbutan-2-yl)pyridine-3-carboxamide involves several steps, including the reaction of 2-methylbut-2-ene with pyridine-3-carboxylic acid, followed by acylation with chloroacetyl chloride and reduction with lithium aluminum hydride. This method yields N-(2-methylbutan-2-yl)pyridine-3-carboxamide in high purity and yield, making it an ideal compound for scientific research.

Scientific Research Applications

N-(2-methylbutan-2-yl)pyridine-3-carboxamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-tumor activity in several types of cancer, including breast, lung, and prostate cancer. N-(2-methylbutan-2-yl)pyridine-3-carboxamide inhibits the growth of cancer cells by blocking the activity of PRMT5, which is required for the expression of genes that promote cancer cell growth and survival. Additionally, N-(2-methylbutan-2-yl)pyridine-3-carboxamide has been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-(2-methylbutan-2-yl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-4-11(2,3)13-10(14)9-6-5-7-12-8-9/h5-8H,4H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCYRPAKNWCHPAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NC(=O)C1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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